Product packaging for 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one(Cat. No.:CAS No. 10109-76-9)

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one

Cat. No.: B125968
CAS No.: 10109-76-9
M. Wt: 316.4 g/mol
InChI Key: YEOAIJNHLPFTRM-AOIWGVFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Estrane (B1239764) Steroid Framework

3,3-Dimethoxyestra-5(10),9(11)-dien-17-one belongs to the estrane class of steroids, which are characterized by a C18 steroidal skeleton. nih.gov The fundamental estrane structure consists of a tetracyclic system of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). drugbank.com What distinguishes this compound are the specific modifications to this basic framework.

The nomenclature itself provides a roadmap to its structure:

3,3-Dimethoxy: Two methoxy (B1213986) groups are attached to the third carbon atom (C3). These act as a protecting group for the ketone that would otherwise be present at this position.

Estra-5(10),9(11)-dien: This indicates the presence of two double bonds. One is located between the fifth and tenth carbon atoms (C5 and C10), and the other is between the ninth and eleventh carbon atoms (C9 and C11).

17-one: A ketone functional group is present at the seventeenth carbon atom (C17).

This specific arrangement of functional groups and unsaturation makes it a valuable building block in the multi-step synthesis of more complex steroid molecules. chemimpex.com

Historical Perspectives on its Development and Synthetic Utility

The development of synthetic routes to steroids has been a major focus of organic chemistry, and intermediates like this compound have played a crucial role. Its significance is closely tied to the Torgov synthesis, a powerful method for constructing the steroid skeleton. numberanalytics.comblogspot.com This reaction, first reported in the 1960s, provides an efficient pathway to create the tetracyclic core of steroids. numberanalytics.com

Historically, this intermediate has been instrumental in the industrial-scale production of certain steroids. blogspot.com Its primary utility lies in its role as a precursor to a range of estrogenic steroids, including estrone (B1671321) and estradiol (B170435) derivatives. blogspot.com For instance, it can be a key starting material in the synthesis of ethinylestradiol, a common component of oral contraceptives. nih.gov The conversion of this intermediate to the final products often involves selective reduction of the double bonds and modification of the functional groups. youtube.com The compound is also noted as an impurity in the synthesis of other steroids like Dienogest. chemicalbook.com

Stereochemical and Constitutional Isomeric Analysis of the Dienone Framework

The dienone framework of this compound presents interesting stereochemical and isomeric considerations. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. The specific stereochemistry at the ring junctions (C8, C13, and C14) is crucial for its biological activity and its utility as a synthetic precursor. The naturally occurring and synthetically useful form typically has a specific trans-anti-trans arrangement of the B, C, and D rings.

The IUPAC name (8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one specifies the absolute configuration at these key stereocenters. lgcstandards.com The dienone system itself, with double bonds at C5(10) and C9(11), creates a relatively planar and rigid B-ring. This structural feature influences the reactivity of the molecule in subsequent synthetic steps. The Torgov cyclization, which produces this dienone, can result in a racemic mixture, meaning both enantiomers are formed in equal amounts. blogspot.comcaltech.edu Achieving enantioselectivity in the Torgov reaction has been a significant challenge for chemists, with various strategies developed to obtain the desired enantiomerically pure product. blogspot.comthieme-connect.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 10109-76-9 chemicalbook.com
Molecular Formula C₂₀H₂₈O₃ chemicalbook.com
Molecular Weight 316.43 g/mol chemicalbook.com
Melting Point 112 °C chemicalbook.com
Boiling Point (Predicted) 448.1±45.0 °C chemicalbook.com
Density (Predicted) 1.13±0.1 g/cm³ chemicalbook.com
Appearance White to Pale Yellow Solid chemicalbook.com

| Solubility | DMSO (Slightly, Heated), Methanol (B129727) (Slightly, Sonicated) chemicalbook.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
Androstenedione
Cholesterol
Dienogest
Estradiol
Estriol
Estrone
Ethinylestradiol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B125968 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one CAS No. 10109-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h8,16-17H,4-7,9-12H2,1-3H3/t16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOAIJNHLPFTRM-AOIWGVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268887
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10109-76-9
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-5(10),9(11)-dien-17-one, 3,3-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3,3 Dimethoxyestra 5 10 ,9 11 Dien 17 One

Precursor Compounds and Strategic Starting Materials

Synthesis from Estra-4,9-diene-3,17-dione (B195082) via Ketalization

The more direct and widely employed route to 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one commences with Estra-4,9-diene-3,17-dione. evitachem.com This starting material already possesses the crucial C9-C10 double bond, which, upon ketalization of the C3-ketone, can readily isomerize to the more stable 5(10),9(11)-diene system. The reaction involves treating Estra-4,9-diene-3,17-dione with methanol (B129727) in the presence of an acid catalyst. evitachem.com This process selectively protects the 3-keto group as a dimethoxy ketal, concurrently facilitating the migration of the double bond to the thermodynamically favored position. This method is notable for its efficiency and is a key step in the synthesis of various synthetic steroids. evitachem.com

Estra-4,9-diene-3,17-dione itself is an important pharmaceutical intermediate. researchgate.netgoogle.com Its synthesis can be achieved through various methods, including a three-step sequence from a δ-lactone, involving a Grignard reaction, oxidation, and a domino cyclization. researchgate.netgoogle.com

Convergent and Divergent Synthetic Approaches

The synthesis of this compound from Estra-4,9-diene-3,17-dione exemplifies a largely linear approach. However, the broader synthetic landscape of steroids often employs both convergent and divergent strategies. umich.edu

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. For instance, this compound can be considered a divergent intermediate. The 17-keto group can be subjected to various reactions, such as reduction or alkylation, to produce a range of different steroid derivatives.

Mechanistic Investigations of Ketalization Reactions

The formation of the 3,3-dimethoxy ketal is a crucial transformation in the synthesis of the title compound. This reaction, a specific type of acetal (B89532) formation, is typically acid-catalyzed and its efficiency is governed by both thermodynamic and kinetic factors. youtube.comyoutube.com

Role of Acid Catalysis and Solvent Systems (e.g., Methanol, p-Toluenesulfonic Acid)

The ketalization of the 3-keto group in Estra-4,9-diene-3,17-dione is an acid-catalyzed process. evitachem.comacs.org Common acid catalysts include p-Toluenesulfonic acid (TsOH), sulfuric acid, or dry HCl. acs.orgwuxiapptec.com The role of the acid is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). youtube.comyoutube.com

The mechanism proceeds through the following general steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen of the 3-keto group. libretexts.org

Nucleophilic attack by methanol: A molecule of methanol attacks the now highly electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the newly added methoxy (B1213986) group to another molecule of methanol, forming a hemiacetal. youtube.com

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of water: The departure of a water molecule generates a resonance-stabilized oxonium ion. youtube.com

Second nucleophilic attack: A second molecule of methanol attacks the oxonium ion. libretexts.org

Deprotonation: A final proton transfer regenerates the acid catalyst and yields the 3,3-dimethoxy ketal. youtube.com

Methanol serves as both the reactant and often as the solvent, ensuring a high concentration of the nucleophile to drive the reaction forward. The use of a dehydrating agent or azeotropic removal of water can also be employed to shift the equilibrium towards the product side, as the reaction is reversible. libretexts.org

Thermodynamics and Kinetics of Acetal Formation

The formation of acetals is an equilibrium-controlled process. youtube.com From a thermodynamic standpoint, the reaction involves the breaking of a C=O double bond and the formation of two C-O single bonds. While the enthalpy change may not be strongly favorable, the reaction can be driven to completion by manipulating the reaction conditions. youtube.com The use of a large excess of the alcohol (methanol) and/or the removal of the water byproduct are common strategies based on Le Chatelier's principle to favor acetal formation. youtube.com

Table 1: Key Synthetic Transformations and Reagents

Starting Material Product Reagents and Conditions Reaction Type
Estra-4,9-diene-3,17-dione This compound Methanol, p-Toluenesulfonic acid Ketalization and Isomerization
δ-lactone Estra-4,9-diene-3,17-dione 1. Grignard Reagent2. Jones Reagent3. Piperidinium acetate Grignard Reaction, Oxidation, Domino Cyclization
Table 2: Compound Names
Compound Name
This compound
Estra-4,6-diene-3,17-dione
Estra-4,9-diene-3,17-dione
Methanol

Chemo- and Regioselective Control in Synthesis

The synthesis of this compound from estra-4,9-diene-3,17-dione presents a classic challenge in steroid chemistry: the selective protection of one of two ketone functionalities. The successful synthesis hinges on the precise control of ketal formation at the C-3 position while leaving the C-17 ketone untouched.

Controlling Ketal Formation at C-3

The selective protection of the C-3 ketone as a dimethyl ketal is achieved by exploiting the inherent differences in reactivity between the two carbonyl groups. The C-3 ketone is part of an α,β-unsaturated system, which makes it more susceptible to nucleophilic attack than the isolated C-17 ketone.

The standard procedure involves treating estra-4,9-diene-3,17-dione with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. chemicalbook.com This reaction is typically carried out under conditions that favor the formation of the more thermodynamically stable ketal at the C-3 position. The equilibrium of the reaction is driven towards the product by methods such as the removal of water using a Dean-Stark apparatus.

Reaction Parameter Condition Purpose
Starting Material Estra-4,9-diene-3,17-dioneDione precursor
Reagent MethanolSource of methoxy groups for the ketal
Catalyst p-Toluenesulfonic acidAcid catalyst to facilitate ketal formation
Control ThermodynamicFavors the more stable C-3 ketal

Preservation of Remote Functionalities

A critical aspect of this synthetic step is the preservation of the C-17 ketone and the conjugated diene system within the steroid's B-ring. The mild, acidic conditions used for ketalization are generally not harsh enough to affect the C-17 ketone.

The conjugated diene system at positions 5(10) and 9(11) is relatively stable due to the delocalization of π-electrons across the four carbon atoms. simsonpharma.comnih.gov This delocalization provides a degree of thermodynamic stability that prevents isomerization or other unwanted side reactions under the acidic conditions required for ketal formation. The choice of a mild acid catalyst and controlled reaction temperatures are crucial to ensure the integrity of this diene system.

Advanced Purification and Isolation Techniques in Synthetic Protocols

Following the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, byproducts, and any potential isomers. A combination of chromatographic and crystallization techniques is typically employed to achieve the high purity required for its use in subsequent pharmaceutical syntheses.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of steroidal intermediates. For compounds like this compound, reversed-phase HPLC is often utilized. While specific parameters for this exact intermediate are not extensively published, methods for the purification of the subsequent product, Dienogest, provide valuable insights. For instance, a patent for the synthesis of high-purity Dienogest describes the use of preparative HPLC with a silica (B1680970) gel column and a mobile phase mixture of dichloromethane (B109758) and ethyl acetate. chemicalbook.com Another method for the analysis of Dienogest uses a C8 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) nitrate (B79036) buffer. nih.gov Such methods can be adapted for the purification of its dimethoxy precursor.

Recrystallization is another essential technique for the final purification of the target compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For steroidal ketones, common recrystallization solvents include ethanol, methanol, and mixtures of dimethylformamide and water. google.comjustia.com A patent for the preparation of Dienogest mentions the recrystallization of the crude product from absolute ethanol. nih.gov

Purification Technique Details Common Application
High-Performance Liquid Chromatography (HPLC) Preparative scale with silica gel or C8/C18 columns. Eluents often consist of mixtures of organic solvents like acetonitrile, methanol, and dichloromethane with aqueous or buffer components.Separation of the target compound from closely related impurities and isomers.
Recrystallization Use of single solvents (e.g., ethanol, methanol) or solvent mixtures (e.g., dimethylformamide/water). The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Final purification step to obtain a highly pure, crystalline solid.

Reactivity and Transformations of 3,3 Dimethoxyestra 5 10 ,9 11 Dien 17 One

Reactions at the C-17 Ketone Moiety

The ketone at the C-17 position is a key site for introducing structural diversity. It readily undergoes reactions typical of carbonyl groups, allowing for the installation of new functional groups and the construction of more complex steroidal derivatives.

Nucleophilic Addition Reactions (e.g., Cyanomethylation with Cyanide Reagents)

The C-17 ketone of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one is susceptible to nucleophilic attack. A significant transformation in this class is cyanomethylation, which serves as a crucial step in the synthesis of various biologically active steroids. The reaction typically involves an organometallic cyanide reagent, such as cyanomethyl lithium, which adds to the carbonyl carbon.

Table 1: Cyanomethylation of Estradienone Derivatives
Starting MaterialReagentProductKey Outcome
This compoundCyanomethyl lithium17α-cyanomethyl-17β-hydroxy-3,3-dimethoxyestra-5(10),9(11)-dieneStereoselective addition to C-17 ketone
3,3-Ethylenedioxy-estra-5(10),9(11)-diene-17-oneCyanomethyl lithium17α-cyanomethyl-17β-hydroxy-3,3-ethylenedioxy-estra-5(10),9(11)-dieneFormation of the cyanomethyl derivative with a different ketal protecting group google.comgoogle.com

Stereoselective Reduction Strategies (e.g., Potassium Borohydride Reduction)

The reduction of the C-17 ketone to a secondary alcohol is another fundamental transformation. Stereoselectivity is a critical consideration in this reaction, as the orientation of the resulting hydroxyl group significantly influences the biological properties of the steroid. Metal hydride reagents, such as potassium borohydride (KBH₄) or sodium borohydride (NaBH₄), are commonly employed for this purpose.

The reduction mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon. Due to the steric hindrance posed by the angular methyl group (C-18) on the β-face of the steroid, the hydride reagent preferentially approaches from the more accessible α-face. This controlled attack results predominantly in the formation of the 17β-hydroxy epimer. ias.ac.in The choice of reducing agent and solvent can influence the degree of stereoselectivity. While simple borohydrides provide good selectivity, bulkier reagents like L-Selectride can offer even higher degrees of diastereoselectivity in related systems. semanticscholar.org

Table 2: Reduction of C-17 Ketone
Substrate ClassReagentPredominant ProductStereochemical Rationale
17-Keto steroidsPotassium Borohydride / Sodium Borohydride17β-Hydroxy steroidHydride attack from the sterically less hindered α-face ias.ac.in
Steroidal PentaenonesSodium Borohydride17β-AlcoholAnalogous reductions show high stereoselectivity for the β-alcohol ias.ac.in

Derivatization to Spiro-Oxirane Intermediates

The C-17 ketone can be converted into a spiro-oxirane (epoxide) ring, creating a highly reactive intermediate for further synthetic manipulations. This transformation is typically achieved by reacting the ketone with a sulfur ylide, such as dimethylsulfonium methylide. google.com The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular displacement of dimethyl sulfide to form the three-membered oxirane ring.

Consistent with other nucleophilic additions at C-17, the ylide attacks from the α-face, leading to the formation of a 17-spiro-β-oxirane. google.comgoogle.com This spiro-epoxide is a valuable intermediate because the strained oxirane ring can be readily opened by various nucleophiles. For instance, reaction with an alkali cyanide, like potassium cyanide, opens the ring to yield the same 17α-cyanomethyl-17β-hydroxy derivative obtained through direct cyanomethylation, providing an alternative synthetic route. google.comgoogle.comepo.org

Hydrolysis and De-Ketalization of the C-3 Dimethoxy Ketal

The dimethoxy ketal at the C-3 position serves as a protecting group for the A-ring enone system. Its removal, or de-ketalization, is a critical final step in many synthetic sequences to unmask the α,β-unsaturated ketone.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the C-3 ketal is typically carried out under acidic conditions. The mechanism involves the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst, converting the methoxy group into a good leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting intermediate yields a hemiacetal, which is in equilibrium with the desired ketone, thereby regenerating the C-3 carbonyl group. Strong organic or mineral acids are effective for this transformation. google.com

Mitigation of Dienone Rearrangements and Side Reactions upon Deprotection

A significant challenge during the de-ketalization of this compound and its derivatives is the potential for acid-catalyzed rearrangement of the double bonds. The initial product of hydrolysis is an unconjugated dienone, with double bonds at the 5(10) and 9(11) positions. However, under acidic conditions, the 5(10) double bond can readily isomerize to the 4(5) position. This isomerization results in a thermodynamically more stable, conjugated dienone system (estra-4,9-diene-3-one), which is often the desired final product, as seen in the synthesis of Dienogest. google.com

Controlling this rearrangement is key. If the unconjugated 5(10),9(11)-dien-3-one is the desired product, very mild and carefully controlled hydrolysis conditions are required to avoid isomerization. Conversely, to ensure complete and clean conversion to the conjugated system, the reaction conditions (e.g., choice of acid, temperature, and reaction time) must be optimized. In some synthetic routes, the desired conjugated system is not formed by isomerization during deprotection but is instead installed in a subsequent, more controlled step, such as through bromination and dehydrobromination, which can provide greater control over the final double bond positions. google.com

Reactivity of the 5(10),9(11)-Diene System

The conjugated 5(10),9(11)-diene system in this compound is the primary site of its characteristic reactivity. This arrangement of double bonds allows for a range of reactions that are fundamental to the synthesis of more complex steroids. The diene's reactivity is influenced by both electronic and steric factors inherent to the steroidal framework.

Electrophilic and Cycloaddition Reactions

The electron-rich nature of the conjugated diene system makes it susceptible to attack by electrophiles. While specific studies on electrophilic additions to this compound are not extensively detailed in readily available literature, the general principles of electrophilic addition to conjugated dienes can be applied. Such reactions would be expected to proceed via the formation of a stable carbocation intermediate, with the regioselectivity of the addition being influenced by the directing effects of the steroid backbone.

One of the most significant reactions of conjugated dienes is the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. This reaction is a powerful tool in organic synthesis for creating complex cyclic systems with a high degree of stereocontrol. wikipedia.orgsigmaaldrich.com The diene in this compound can theoretically react with a dienophile to form a new ring fused to the steroid core. The success and stereochemical outcome of such a reaction would depend on the nature of the dienophile and the reaction conditions. For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org The rigid structure of the steroid nucleus may influence the feasibility of achieving this conformation.

Another relevant transformation is the Birch reduction , which involves the reduction of aromatic rings and conjugated systems using a dissolving metal in liquid ammonia with an alcohol as a proton source. atlanchimpharma.comharvard.edumasterorganicchemistry.com This reaction could potentially be used to selectively reduce one of the double bonds in the diene system, leading to various partially saturated steroid derivatives. The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the conjugated system. pearson.com

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation is a common method for the reduction of the double bonds in the diene system. The stereochemical outcome of this reaction is of paramount importance as it determines the stereochemistry of the resulting saturated steroid. The choice of catalyst and reaction conditions plays a crucial role in directing the stereoselectivity of the hydrogenation.

For steroidal dienes, heterogeneous catalysts such as palladium, platinum, and ruthenium are often employed. The hydrogenation typically occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. In the case of the estra-5(10),9(11)-diene system, the approach of hydrogen is generally favored from the α-face, leading to the formation of a saturated A/B and B/C ring junction with a specific stereochemistry.

CatalystConditionsProduct(s)StereochemistryReference
PalladiumH₂, various solventsSaturated estrane (B1239764) derivativesPredominantly cis-addition from the α-faceGeneral knowledge
Ruthenium nanoparticlesMild conditionsSaturated cyclohexanesDiastereoselective cis-hydrogenation rsc.org

Dehydrogenation , the reverse of hydrogenation, can be used to introduce unsaturation into the steroid nucleus. While specific studies on the dehydrogenation of this compound are not prominent, such reactions are generally performed using catalysts like palladium on carbon at elevated temperatures or with chemical oxidizing agents.

Stereochemical Control in Subsequent Transformations

The rigid, polycyclic structure of this compound, with its pre-existing chiral centers, exerts significant influence on the stereochemical outcome of subsequent reactions. This inherent stereocontrol is a cornerstone of steroid synthesis.

Transformations at the 17-keto group are a prime example of this principle. The reduction of the C-17 ketone can lead to the formation of two epimeric alcohols: the 17β-hydroxy and the 17α-hydroxy derivatives. The stereoselectivity of this reduction is highly dependent on the reducing agent used.

Hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically attack the carbonyl group from the less sterically hindered α-face, leading to the formation of the 17β-hydroxy product as the major isomer.

The use of bulkier reducing agents can favor attack from the more hindered β-face, resulting in the formation of the 17α-hydroxy isomer.

Role As a Key Intermediate in the Synthesis of Biologically Active Steroids

Precursor in the Synthesis of Dienogest

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a synthetic progestin used in oral contraceptives and for the treatment of endometriosis. The synthesis of Dienogest often begins with Estra-4,9-diene-3,17-dione (B195082). A key step in this process involves the protection of the reactive C3-ketone to prevent its participation in subsequent reactions aimed at modifying the C17-position. The formation of a ketal at the C3 position, such as the dimethoxy ketal, results in the intermediate 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one, which is structurally primed for the introduction of the functionally critical cyanomethyl and hydroxyl groups at C17.

While various protecting groups can be employed, the general synthetic strategy from Estra-4,9-diene-3,17-dione to Dienogest involves a sequence of protection, modification, and deprotection. The conversion utilizing a 3,3-dimethoxy intermediate follows a logical, multi-step pathway.

Ketalization: The synthesis initiates with the protection of the C3-carbonyl group of Estra-4,9-diene-3,17-dione. This is achieved by reacting the starting material with methanol (B129727) in the presence of an acid catalyst. This reaction selectively forms the 3,3-dimethoxy ketal, yielding this compound. This protection is critical as it deactivates the α,β-unsaturated ketone system of the A-ring.

Epoxidation: The C17-ketone of the protected intermediate is then converted into an epoxide. This is a crucial step for the subsequent introduction of the cyanomethyl group with the correct stereochemistry.

Cyanation and Ring-Opening: The epoxide is then subjected to a ring-opening reaction using a cyanide source, such as cyanomethyl lithium googleapis.com. This reaction introduces the 17α-cyanomethyl group and simultaneously generates the 17β-hydroxyl group.

Deprotection: The final step involves the acidic hydrolysis of the 3,3-dimethoxy ketal. This removes the protecting group and regenerates the C3-ketone, restoring the conjugated enone system of the A-ring and yielding the final product, Dienogest google.comgoogle.com.

StepReactionKey ReagentsProduct
1Ketalization of Estra-4,9-diene-3,17-dioneMethanol, Acid CatalystThis compound
217-Position EpoxidationPeroxy acids or other epoxidizing agents17β-spiro-oxirane intermediate
3CyanomethylationCyanomethyl lithium or similar cyanide source17α-cyanomethyl-17β-hydroxy-3,3-dimethoxy intermediate
4Hydrolysis (Deprotection)Aqueous Acid (e.g., H2SO4, HCl)Dienogest

The purity of the final Dienogest product is intrinsically linked to the efficiency and selectivity of each step in the synthesis, starting from the formation of the this compound intermediate. Incomplete reactions or side reactions at any stage can lead to the formation of impurities that may be difficult to remove in downstream processing.

The ketalization step must be driven to completion to avoid the presence of unreacted Estra-4,9-diene-3,17-dione (often referred to as Dienogest Impurity B) in subsequent steps. The stability of the dimethoxy ketal is also crucial; premature hydrolysis can lead to unwanted side products. The subsequent epoxidation and cyanation steps must be highly stereoselective to prevent the formation of stereoisomers, such as 17-Epi-Dienogest. Finally, the deprotection step must be carefully controlled to avoid degradation of the target molecule. Inefficient purification can result in the presence of various process-related impurities in the final active pharmaceutical ingredient. chemicalbook.com

Impurity NameCAS NumberCommon Origin
Dienogest EP Impurity B5173-46-6Unreacted starting material (Estra-4,9-diene-3,17-dione) simsonpharma.compharmaffiliates.com
Dienogest EP Impurity C106111-42-6Incomplete deprotection or side reactions simsonpharma.compharmaffiliates.com
17-Epi-DienogestN/ALack of stereocontrol during the cyanation step synzeal.com
This compound10109-76-9Unreacted intermediate from the protection step synzeal.com

Intermediate in the Synthesis of Trenbolone Acetate

Trenbolone Acetate is a potent anabolic steroid used in veterinary medicine to promote muscle growth in cattle. The compound this compound is a well-established and pivotal intermediate in the industrial production of Trenbolone and its acetate ester. researchgate.netgoogle.com

The synthesis of Trenbolone Acetate from Estra-4,9-diene-3,17-dione prominently features this compound as the first key intermediate. The process is designed to selectively reduce the C17-ketone and then introduce an additional double bond to create the characteristic tri-ene system of Trenbolone.

The established synthetic route is as follows:

Protection: Estra-4,9-diene-3,17-dione is treated with methanol and an acid catalyst, such as p-toluenesulfonic acid or acetyl chloride, to form this compound researchgate.netgoogle.com. This protects the C3-ketone.

Reduction: The C17-ketone of the protected intermediate is reduced to a hydroxyl group using a reducing agent like potassium borohydride or sodium borohydride. This yields 3,3-Dimethoxyestra-5(10),9(11)-dien-17β-ol. researchgate.netpatsnap.com

Hydrolysis: The 3,3-dimethoxy ketal is hydrolyzed with a dilute acid, such as sulfuric acid, to regenerate the C3-ketone, affording 17β-hydroxy-estra-5(10),9(11)-dien-3-one. researchgate.netpatsnap.com

Dehydrogenation: The intermediate is then dehydrogenated to introduce a third double bond at the C11-C12 position, creating the conjugated tri-enone system. This is typically accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.netpatsnap.comchemicalbook.com The product of this step is Trenbolone.

Acetylation: Finally, the 17β-hydroxyl group of Trenbolone is esterified with acetic anhydride to produce Trenbolone Acetate. researchgate.netpatsnap.com

Significant efforts have been made to optimize the yields of this process. Modified procedures have reportedly increased the yield of Trenbolone from a baseline of 55-60% to 70-75%, and the subsequent acetylation yield to over 92% google.comgoogle.com. These optimizations focus on careful control of reaction conditions, pH, and purification methods at each step of the synthesis. google.comgoogle.comsemanticscholar.org One reported synthesis achieved a total yield of 63.1% with a purity of 99.6%. researchgate.net

StepStarting MaterialKey ReagentsProductReported Yield Improvement
1Estra-4,9-diene-3,17-dioneMethanol, Acid CatalystThis compoundN/A
2This compoundPotassium Borohydride3,3-Dimethoxyestra-5(10),9(11)-dien-17β-olN/A
33,3-Dimethoxyestra-5(10),9(11)-dien-17β-olDilute Sulfuric Acid17β-hydroxy-estra-5(10),9(11)-dien-3-oneN/A
417β-hydroxy-estra-5(10),9(11)-dien-3-oneDDQTrenbolone55-60% -> 70-75% google.com
5TrenboloneAcetic Anhydride, DMAPTrenbolone Acetate88-90% -> 92-93.5% google.comgoogle.com

The utility of this compound and its derivatives extends to the synthesis of other related anabolic steroids. The reduced form, (17β)-3,3-Dimethoxyestra-5(10),9(11)-dien-17-ol, serves as an intermediate in the synthesis of labeled versions of Trenbolone, such as 17α-Trenbolone-d3, which are used as analytical standards. cymitquimica.com The strategic protection of the C3-ketone allows for various modifications to be explored at other positions on the steroid backbone, potentially leading to the creation of novel anabolic agents with different activity profiles. The general synthetic platform can be adapted to produce other esters of Trenbolone, such as Trenbolone enanthate, by using the appropriate acylating agent in the final step.

General Utility in Synthetic Organic Chemistry for Building Complex Steroid Scaffolds

The strategic importance of this compound in the syntheses of Dienogest and Trenbolone Acetate highlights its broader utility in synthetic organic chemistry. It serves as a prime example of the protecting group strategy, a fundamental concept in the synthesis of complex molecules. The 3-keto-4,9-diene moiety is a reactive functional group, and its temporary masking as a dimethoxy ketal is essential for achieving selective transformations elsewhere on the steroid skeleton.

This intermediate provides a stable and versatile platform for:

Selective C17-modification: As demonstrated, the primary use is to allow for nucleophilic additions, reductions, and other transformations at the C17-carbonyl group without interference from the A-ring enone system.

Modification of the Steroid Core: The protected diene system in the B and C rings is also amenable to certain chemical modifications, allowing chemists to build even more complex and diverse steroid scaffolds.

Access to Multiple Therapeutic Classes: The ability to selectively manipulate different parts of the steroid molecule starting from a common intermediate like this compound enables the efficient synthesis of a wide range of steroids beyond progestins and androgens. This versatility is a key driver in the discovery and development of new steroidal drugs. researchgate.net

In essence, this compound is not merely a precursor to two specific drugs but a valuable building block in the broader field of steroid chemistry, enabling the controlled and efficient construction of complex, biologically active molecules.

This compound is a synthetic steroid derivative that plays a crucial role as an intermediate in the preparation of several important pharmaceutical compounds. The dimethoxy group at the C-3 position acts as a protecting group for the ketone, allowing for selective reactions at other positions of the steroid nucleus, particularly at the C-17 ketone.

This compound is also utilized as a precursor for the synthesis of Trenbolone Acetate, a potent anabolic steroid. chemicalbook.com The synthetic pathway involves the reduction of the 17-keto group of the intermediate, followed by hydrolysis of the dimethoxy group to regenerate the 3-keto-Δ⁴,⁹-diene system. Subsequent acetylation of the 17-hydroxyl group yields Trenbolone Acetate. A similar pathway is employed for the synthesis of the labeled version, 17α-Trenbolone-d3, from the corresponding deuterated intermediate, (17β)-3,3-Dimethoxyestra-5(10),9(11)-dien-17-ol-d3. cymitquimica.com

Various synthetic strategies have been developed to optimize the conversion of this compound to its target biologically active steroids. Research has focused on improving reaction conditions, yields, and the purity of the final products. For instance, different cyanomethylating agents and reaction conditions have been explored for the synthesis of Dienogest to maximize the stereoselectivity of the addition to the C-17 ketone. Furthermore, various acids and solvent systems have been investigated for the deprotection step to ensure efficient conversion without the formation of significant byproducts. googleapis.comgoogle.com

Biologically Active Steroid Key Synthetic Transformation from Intermediate Significance
Dienogest1. Cyanomethylation at C-172. Hydrolysis of C-3 dimethoxy groupProgestin in oral contraceptives and treatment of endometriosis. nih.gov
Trenbolone Acetate1. Reduction of C-17 ketone2. Hydrolysis of C-3 dimethoxy group3. Acetylation of C-17 hydroxyl groupPotent anabolic steroid. chemicalbook.com
17α-Trenbolone-d31. Starting from the corresponding deuterated intermediate2. Hydrolysis of C-3 dimethoxy group3. Acetylation of C-17 hydroxyl groupLabeled internal standard for analytical purposes. cymitquimica.com

Comparative Analysis with Analogous Protected Steroidal Intermediates (e.g., 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one)

Both dimethyl ketals and ethylene ketals are stable under basic, nucleophilic, and reductive conditions, making them suitable for a wide range of synthetic transformations at other positions of the steroid molecule. chem-station.com However, their rates of formation and cleavage can differ. The formation of cyclic ethylene ketals is often favored due to the entropically driven cyclization. The stability of the protecting group to acidic conditions is also a key factor. While both are cleaved under acidic conditions, the specific conditions required for deprotection can vary, which can be advantageous for selective deprotection in more complex syntheses. libretexts.orglibretexts.org

Feature This compound 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one
Protecting Group Dimethyl KetalEthylene Ketal (cyclic)
Formation Reaction with methanol under acidic conditions. organic-chemistry.orgReaction with ethylene glycol under acidic conditions. semanticscholar.org
Stability Stable to basic, nucleophilic, and reductive conditions. chem-station.comStable to basic, nucleophilic, and reductive conditions. chem-station.com
Deprotection Acid-catalyzed hydrolysis. organic-chemistry.orgAcid-catalyzed hydrolysis. semanticscholar.org
Synthetic Application Intermediate in the synthesis of Dienogest and Trenbolone Acetate. chemicalbook.comIntermediate in the synthesis of Dienogest and other steroids. google.comscbt.com

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of complex organic molecules like 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one. Both ¹H and ¹³C NMR are employed to confirm the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals that confirm the presence of the key functional groups. The two methoxy (B1213986) groups at the C3 position would appear as sharp singlets, likely in the range of δ 3.2-3.4 ppm. The vinylic proton at C11 would give rise to a signal in the downfield region, typically around δ 5.5-5.8 ppm. The angular methyl group at C13 would be observed as a singlet in the upfield region, usually below δ 1.0 ppm. The remaining methylene and methine protons of the steroid skeleton would produce a complex series of overlapping multiplets in the region of δ 1.2-2.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon at C17 would be readily identifiable by its characteristic downfield chemical shift, expected in the range of δ 215-220 ppm. The quaternary carbons of the double bonds at C5, C9, and C10, along with the vinylic carbon at C11, would resonate in the δ 120-145 ppm region. The acetal (B89532) carbon at C3 would appear around δ 100-110 ppm, and the methoxy carbons would be observed near δ 50 ppm. The angular methyl carbon at C13 would have a characteristic signal in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the signals of the steroidal backbone and confirming the stereochemistry at the various chiral centers.

Illustrative ¹³C NMR Chemical Shift Assignments for the Estra-5(10),9(11)-diene Core Structure: Note: These are typical chemical shift ranges for this steroidal nucleus and may vary slightly for the specific compound.

Carbon AtomExpected Chemical Shift (ppm)
C3100-110
C5135-145
C9130-140
C10120-130
C11115-125
C1345-55
C17215-220
-OCH₃48-52

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 317.4. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C₂₀H₂₈O₃).

Under EI-MS, the molecule would undergo characteristic fragmentation. The fragmentation of 3-keto anabolic steroids is known to be guided by the positions of double bonds and functional groups. For the target compound, initial fragmentation would likely involve the loss of a methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH) from the dimethoxy acetal at C3. Cleavage of the D-ring is also a common fragmentation pathway for 17-keto steroids. The presence of the conjugated diene system in rings B and C would influence the fragmentation pattern, leading to characteristic retro-Diels-Alder type fragmentations.

Expected Key Fragments in the Mass Spectrum:

m/zProposed Fragment
316.4[M]⁺ (Molecular Ion)
301.4[M - CH₃]⁺
285.4[M - OCH₃]⁺
284.4[M - CH₃OH]⁺

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and for monitoring the progress of chemical reactions. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the desired product from starting materials, by-products, and other impurities. Detection is typically performed using a UV detector, as the conjugated diene system in the molecule will exhibit significant UV absorbance. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

This technique is also invaluable for reaction monitoring, allowing chemists to determine the optimal reaction time and conditions by tracking the consumption of starting materials and the formation of the product.

Theoretical Chemistry Approaches and Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can predict various properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The calculated HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized over the electron-rich diene system, while the LUMO is likely to be centered on the carbonyl group at C17. This suggests that the diene system is susceptible to electrophilic attack, while the C17 ketone is prone to nucleophilic addition, a key step in its conversion to Dienogest. The electrostatic potential map can further identify regions of high and low electron density, guiding the understanding of intermolecular interactions.

The biological activity and reactivity of steroids are highly dependent on their three-dimensional conformation. The steroidal backbone of this compound possesses a degree of flexibility, particularly in the A and B rings due to the presence of the double bonds.

Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable low-energy conformations of the molecule. Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape, revealing how the molecule behaves over time at a given temperature. MD simulations on related steroid systems have shown that the flexibility of the A and C rings can be crucial for their biological specificity. nih.gov For this intermediate, understanding the conformational preferences is important for predicting its reactivity in subsequent synthetic steps.

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface for a given reaction.

For instance, the conversion of the 17-keto group to the 17α-cyanomethyl-17β-hydroxy group, a key step in the synthesis of Dienogest, can be modeled to understand the stereoselectivity of the reaction. These calculations can help in rationalizing why the cyano group adds from the α-face and can be used to explore the effects of different reagents and reaction conditions on the outcome of the synthesis.

Future Research Directions and Synthetic Innovations

Development of Sustainable and Greener Synthetic Pathways

The pharmaceutical industry is increasingly prioritizing the development of environmentally benign manufacturing processes. This involves a shift away from traditional synthetic routes that often rely on hazardous reagents, multiple protection/deprotection steps, and large volumes of organic solvents, leading to significant waste generation.

Future research in the synthesis of 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one and its derivatives will focus on:

Biocatalysis and Microbial Transformations : Utilizing whole-cell microorganisms or isolated enzymes offers a greener alternative to classical chemical synthesis. researchgate.netnih.gov Microbial transformations are known for their high specificity (regio- and stereospecificity) and mild reaction conditions, which can drastically reduce the number of steps required to produce steroid hormones and their derivatives. researchgate.net For instance, microorganisms can be engineered to perform specific modifications, such as hydroxylations or side-chain cleavages, on steroid precursors derived from inexpensive and renewable feedstocks like phytosterols. nih.govmdpi.com

Atom Economy and Waste Reduction : Green chemistry principles aim to maximize the incorporation of all materials used in the process into the final product. epa.govepa.gov This involves designing synthetic routes with fewer steps and avoiding the use of stoichiometric reagents in favor of catalytic alternatives. epa.gov The Process Mass Intensity (PMI), which measures the ratio of total mass input to the mass of the final product, is a key metric. Optimized processes can significantly reduce PMI, eliminating substantial amounts of waste. epa.gov

Use of Greener Solvents and Reagents : Research is ongoing to replace hazardous solvents and reagents with safer, more sustainable alternatives. This includes the use of water, supercritical fluids, or recyclable solvent systems. The development of solid-supported catalysts that can be easily recovered and reused also contributes to a more sustainable process. epa.gov

Synthetic Approach Traditional Method Greener/Sustainable Approach
Starting Materials Often derived from petrochemical sources.Utilization of renewable feedstocks like phytosterols. mdpi.com
Catalysts Use of stoichiometric, often toxic, reagents.Development of recyclable organocatalysts and biocatalysts (enzymes). epa.gov
Solvents High volumes of hazardous organic solvents.Use of water, supercritical fluids, or solvent recycling systems.
Process Efficiency Multiple steps, low overall yield, high Process Mass Intensity (PMI). epa.govFewer reaction steps, higher overall yield, significantly reduced PMI. epa.gov
Waste Generation Generates significant amounts of chemical waste. epa.govMinimal waste generation, often with biodegradable byproducts.

Exploration of Novel Catalytic Transformations and C-H Functionalization

A major challenge in steroid chemistry is the selective functionalization of the steroidal backbone, which is composed of many chemically similar and often unreactive carbon-hydrogen (C-H) bonds. nih.govresearchgate.net Modern catalysis offers powerful tools to overcome this challenge, enabling the precise modification of the steroid scaffold.

Key areas of exploration include:

Transition-Metal Catalysis : Catalysts based on transition metals like palladium (Pd), rhodium (Rh), iron (Fe), and manganese (Mn) have revolutionized steroid synthesis. umich.edunih.govnih.gov These catalysts can activate specific C-H bonds, allowing for the introduction of a wide range of functional groups (e.g., C-O, C-C, C-N). nih.gov For example, palladium-catalyzed reactions have been used for intramolecular alkenylation and dearomatizative cyclization to form complex steroid cores. umich.edunih.govumich.edu

C-H Functionalization : This strategy represents a paradigm shift in synthesis, moving beyond traditional functional group manipulations to directly modify the carbon skeleton. researchgate.net Selective C-H functionalization allows for "late-stage" modification, where complex molecules can be altered in the final steps of a synthesis to create a diverse library of analogues for structure-activity relationship studies. nih.govresearchgate.net This approach is invaluable for drug discovery, providing a direct path to novel compounds that would be difficult to access through traditional means. nih.gov

Remote Functionalization : Research has also focused on methods to activate C-H bonds at positions remote from existing functional groups. nih.gov This can be achieved through radical relay reactions or by using specialized catalysts that can reach across the steroid structure to effect a transformation at a distant site. nih.gov For instance, dioxiranes and various metal-centered catalysts have been used to introduce hydroxyl groups at numerous positions on the steroid core. nih.gov

Catalytic System Transformation Type Potential Application on Steroid Scaffold
Palladium (Pd) Catalysts C-H Arylation, Alkenylation, DearomatizationIntroduction of aryl or vinyl groups; construction of new rings. umich.edunih.govacs.org
Rhodium (Rh) Catalysts C-H Insertion, AminationFormation of new carbon-carbon or carbon-nitrogen bonds. nih.gov
Iron (Fe) / Manganese (Mn) Catalysts C-H Hydroxylation/OxidationSelective introduction of hydroxyl or keto groups at unactivated positions. nih.gov

Design and Synthesis of New Steroidal Derivatives with Modified Scaffolds

The compound this compound serves as a valuable starting point for creating novel steroidal derivatives with potentially unique biological activities. By leveraging the synthetic innovations described above, chemists can design and build molecules with modified scaffolds that go beyond simple functional group changes.

Future directions in this area involve:

Fused Heterocyclic Derivatives : A well-established strategy for modifying biological activity is the fusion of heterocyclic rings (e.g., triazoles, thiadiazolines, pyridines) to the steroid framework. nih.govmdpi.com These appended rings can introduce new hydrogen bonding sites, alter the molecule's polarity, and create new interactions with biological targets.

Scaffold Rearrangement and Bridging : More complex modifications involve rearranging the carbon skeleton or creating bridged steroids. For example, the generation of an electrophilic center on a side chain can lead to intramolecular cyclization, forming a new ring that bridges two parts of the steroid, as demonstrated in the synthesis of 1,11β-ethano-estradiol. rsc.org

Combinatorial and Chemoenzymatic Approaches : Combining the power of biocatalysis with chemical synthesis (chemoenzymatic approach) offers a modular way to create diverse libraries of new steroids. biorxiv.org An enzyme could be used to introduce a specific functional group with high selectivity, which is then elaborated upon using a range of chemical reactions to produce a variety of C14-functionalized steroids, for example. biorxiv.org

Process Intensification and Scale-Up Methodologies for Industrial Applications

Translating a novel synthetic route from a laboratory scale to industrial production presents significant challenges. Process intensification is a key strategy in modern chemical manufacturing aimed at making processes smaller, more efficient, safer, and more cost-effective. sartorius.com

For intermediates like this compound, which is a precursor in the industrial synthesis of hormonal drugs, future developments will likely include:

Continuous Flow Manufacturing : Shifting from traditional batch reactors to continuous flow systems or microchannel reactors can offer significant advantages. researchgate.net These systems provide enhanced heat and mass transfer, better control over reaction parameters, improved safety, and the potential for higher yields. researchgate.netsartorius.com

Integrated Upstream and Downstream Processing : A holistic approach to process design considers both the synthesis (upstream) and purification (downstream) stages simultaneously. nih.govspringernature.com Developing efficient extraction, adsorption-desorption, and crystallization techniques is crucial for isolating the final product with high purity and is a key part of designing an economically viable industrial process. springernature.com

Scalable Synthesis Design : From the outset, synthetic routes must be designed with industrial scale-up in mind. justia.comenamine.net This means avoiding reagents that are prohibitively expensive or difficult to handle on a large scale and ensuring the process is robust and reproducible. The synthesis of estra-4,9-diene-3,17-dione (B195082), a related and important intermediate, has been successfully developed in short, high-yielding sequences suitable for industrial production. researchgate.netscholaris.cagoogle.com

Q & A

Q. What are the established synthetic routes for 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one?

The compound can be synthesized via acid-catalyzed methanolysis of Δ⁵,⁷-3-ketone precursors. For example, treatment of Δ⁵,⁷-3-ketone 10 with methanol-sulfuric acid (1000:1 ratio) at 0°C yields 3,3-dimethoxyestra-5,7-dien-17-one after extraction with ether and purification . This method emphasizes controlled reaction conditions (temperature, acid concentration) to avoid over-oxidation or side products.

Q. How should researchers handle and store this compound to ensure stability?

Storage at -20°C in a freezer is recommended to prevent degradation. The compound has limited solubility in chloroform, ethyl acetate, and pyridine, which should be considered for dissolution protocols . Stability testing under varying temperatures and humidity levels is advised for long-term studies.

Q. What spectroscopic methods are used for structural characterization?

Key techniques include:

  • UV-Vis spectroscopy : Peaks at λmax 261.5 nm (ε 7650), 271 nm (ε 11,050), 281.5 nm (ε 11,670), and 293.5 nm (ε 6900) .
  • IR spectroscopy : Absorptions at 2835 cm⁻¹ (C-H stretching), 1732 cm⁻¹ (17-ketone), and 1620 cm⁻¹ (conjugated diene) . Cross-referencing with CAS 5571-36-8 or 102193-41-9 ensures accurate identification .

Q. How can researchers distinguish this compound from structurally similar steroids?

Use systematic nomenclature (e.g., this compound) and verify via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to resolve ambiguities. For example, the 17-ketone group and dimethylacetal moiety at C3 are diagnostic markers .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Reaction optimization : Vary methanol-to-acid ratios (e.g., 500:1 to 2000:1) and monitor progress via TLC or HPLC .
  • Byproduct analysis : Impurities like 17α-chloroethynyl derivatives may form during halogenation steps; these can be identified via LC-MS and mitigated by adjusting reaction times .

Q. What strategies resolve contradictions in spectral data between batches?

  • Batch-to-batch validation : Compare UV/IR profiles with reference standards (e.g., DC-001970) .
  • Advanced NMR techniques : 2D-COSY or HSQC can clarify stereochemical inconsistencies, particularly for C3 methoxy groups and diene conformations .

Q. How can metabolic stability be assessed in vitro?

  • Liver microsome assays : Incubate the compound with human or rodent microsomes and quantify degradation via LC-MS/MS. Monitor metabolites like 3-hydroxy derivatives, which may indicate demethylation pathways .
  • CYP enzyme profiling : Identify specific cytochrome P450 isoforms involved using selective inhibitors.

Q. What regulatory considerations apply to this compound in research settings?

  • Controlled substance analogs : Derivatives such as 18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one are regulated under U.S. and international schedules. Researchers must verify compliance with DEA and Health Canada guidelines .
  • Documentation : Maintain records of synthesis protocols and analytical data for regulatory audits.

Q. How can researchers address discrepancies in bioactivity studies?

  • Receptor binding assays : Test affinity for estrogen (ER) or progesterone (PR) receptors to clarify mechanism-of-action contradictions.
  • Dose-response profiling : Use in vitro models (e.g., MCF-7 cells) to establish EC₅₀ values and compare with structural analogs like mifepristone .

Q. What methods are suitable for impurity profiling in pharmaceutical-grade synthesis?

  • Reference standards : Use certified impurities (e.g., Levonorgestrel Imp. R, ACI 121018) to calibrate HPLC or UPLC systems .
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to simulate stability challenges and identify degradation products .

Methodological Notes

  • Spectral Data Interpretation : Always cross-validate with historical datasets (e.g., Journal of Organic Chemistry, 1968) to account for instrumentation variability .
  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous methanol) and reaction vessel inertness to prevent ketone reduction or acetal hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.